N-2,3-dihydro-1,4-benzodioxin-6-yl-2-(ethylamino)acetamide hydrochloride
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Description
N-2,3-dihydro-1,4-benzodioxin-6-yl-2-(ethylamino)acetamide hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O3 and its molecular weight is 272.729. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cholinesterases and lipoxygenase enzymes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) and inhibit their activity . This inhibition could lead to changes in the biochemical pathways these enzymes are involved in.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of cholinesterases and lipoxygenase enzymes . Cholinesterases are involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenases are involved in the metabolism of arachidonic acid, a fatty acid involved in cellular signaling.
Result of Action
It has been noted that similar compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This could potentially lead to changes in neurotransmission and cellular signaling.
Biochemical Analysis
Biochemical Properties
It has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that it may interact with these enzymes and potentially influence their activity.
Cellular Effects
The cellular effects of N-2,3-dihydro-1,4-benzodioxin-6-yl-2-(ethylamino)acetamide hydrochloride are currently under investigation. Preliminary studies suggest that it may have antibacterial properties, particularly against B. subtilis and E. coli . This indicates that it may influence cellular processes in these bacteria, potentially affecting their growth and survival.
Molecular Mechanism
Given its inhibitory effects on cholinesterases and lipoxygenase enzymes , it is possible that it binds to these enzymes and alters their activity
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-2-13-8-12(15)14-9-3-4-10-11(7-9)17-6-5-16-10;/h3-4,7,13H,2,5-6,8H2,1H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMMYHGFROTKLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=CC2=C(C=C1)OCCO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656379 |
Source
|
Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100254-21-5 |
Source
|
Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.